Cas no 1070880-13-5 (7-chloro-8-methyl-2-propyl-1h-quinolin-4-one)

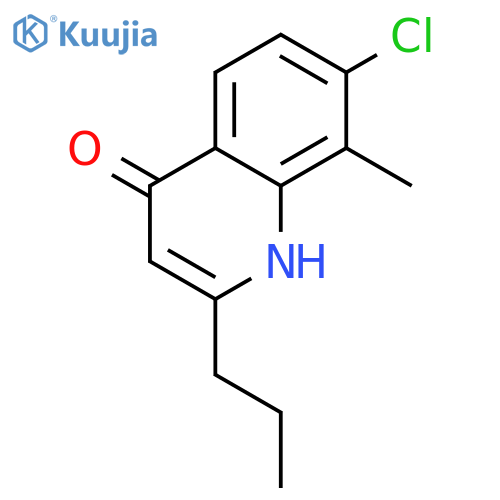

1070880-13-5 structure

商品名:7-chloro-8-methyl-2-propyl-1h-quinolin-4-one

7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 7-chloro-8-methyl-2-propyl-1h-quinolin-4-one

- 7-Chloro-8-methyl-2-propyl-4-quinolinol

- CTK8E5520

- CTK8F7274

- ZINC32099930

- AKOS009866184

- 7-Chloro-4-hydroxy-8-methyl-2-propylquinoline

- 7-Chloro-8-methyl-2-propyl-4-quinolinol;7-Chloro-4-hydroxy-8-methyl-2-propylquinoline;

- 7-Chloro-8-methyl-2-propylquinolin-4(1H)-one

- 7-chloro-8-methyl-2-propylquinolin-4-ol

- 1070880-13-5

- DTXSID80653755

- MFCD11505272

-

- インチ: InChI=1S/C13H14ClNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16)

- InChIKey: TVFWHUFBDWZVOX-UHFFFAOYSA-N

- ほほえんだ: CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C

計算された属性

- せいみつぶんしりょう: 235.07600

- どういたいしつりょう: 235.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 33.12000

- LogP: 3.85470

7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-291571A-500 mg |

7-Chloro-8-methyl-2-propyl-4-quinolinol, |

1070880-13-5 | 500MG |

¥1,880.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291571A-500mg |

7-Chloro-8-methyl-2-propyl-4-quinolinol, |

1070880-13-5 | 500mg |

¥1880.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291571-250mg |

7-Chloro-8-methyl-2-propyl-4-quinolinol, |

1070880-13-5 | 250mg |

¥1128.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291571-250 mg |

7-Chloro-8-methyl-2-propyl-4-quinolinol, |

1070880-13-5 | 250MG |

¥1,128.00 | 2023-07-11 |

7-chloro-8-methyl-2-propyl-1h-quinolin-4-one 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1070880-13-5 (7-chloro-8-methyl-2-propyl-1h-quinolin-4-one) 関連製品

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量